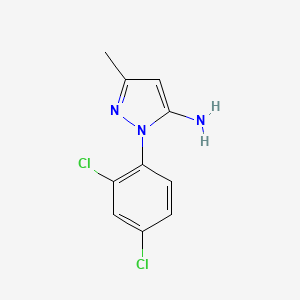

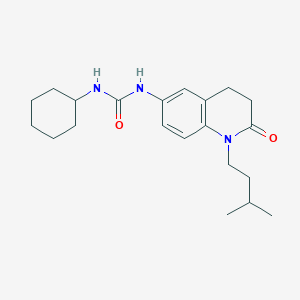

1-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to “1-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine” has been described in the literature. For instance, a study discusses the synthesis of related compounds using the Baker-Venkatraman rearrangement on ester . The synthesized compounds were confirmed by spectroscopic analysis such as 1H-NMR, 13C-NMR, Mass, elemental analysis, magnetic susceptibility, and XRD .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

A study by Shaabani et al. (2009) discusses a one-pot four-component reaction that produces a new class of fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives, highlighting the versatility of pyrazole derivatives in creating complex heterocyclic compounds under mild conditions Shaabani et al., 2009.

Catalysis and Asymmetric Synthesis

Togni et al. (1996) detailed the use of chiral ferrocenyl pyrazole ligands in palladium-catalyzed asymmetric allylic aminations, demonstrating the role of pyrazole derivatives in achieving high enantioselectivity in synthetic chemistry Togni et al., 1996.

Novel Pyrazolo[3,4-b]pyridine Products

Ghaedi et al. (2015) presented an efficient synthesis method for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products, showcasing the utility of pyrazole-5-amine derivatives in generating N-fused heterocycles Ghaedi et al., 2015.

Fluorescence Sensing and Logic Circuits

A novel diarylethene containing 3-(4-methylphenyl)-1H-pyrazol-5-amine synthesized by Gao et al. (2018) exhibited excellent fluorescence sensing ability for Al3+ and Zn2+, with applications in detecting these ions in water samples and constructing logic circuits Gao et al., 2018.

Anticancer and Antimicrobial Agents

Hafez et al. (2016) synthesized novel pyrazole derivatives showing significant in vitro antimicrobial and anticancer activity, emphasizing the potential of these compounds as therapeutic agents Hafez et al., 2016.

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with proteins involved in the life cycle ofTrypanosoma cruzi, such as Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 .

Mode of Action

Molecular docking and dynamics simulations suggest that similar compounds may act on the active site of the cyp51 receptor, establishing a stable complex with the target .

Biochemical Pathways

It is suggested that similar compounds may interfere with the proteins of the evolutionary cycle ofT. cruzi .

Pharmacokinetics

Predictive pharmacokinetics by mpo-based admet for similar compounds suggest an alignment between permeability and hepatic clearance, although they present low metabolic stability .

Result of Action

Similar compounds have shown effectiveness against trypomastigotes, suggesting potential antitrypanosomal activity .

Action Environment

It is known that various factors, including ph, temperature, and the presence of other substances, can affect the activity and stability of chemical compounds .

Propiedades

IUPAC Name |

2-(2,4-dichlorophenyl)-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2N3/c1-6-4-10(13)15(14-6)9-3-2-7(11)5-8(9)12/h2-5H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTJFVJUYHZYCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2874224.png)

![2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2874225.png)

![2-[3-[4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]phenoxy]propyl]isoindole-1,3-dione](/img/structure/B2874227.png)

![1-methyl-2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2874228.png)

![5-((3-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2874229.png)

![2-(pyridin-4-yl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2874233.png)

![8-(3-Chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2874237.png)

![4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2874241.png)

![2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2874244.png)